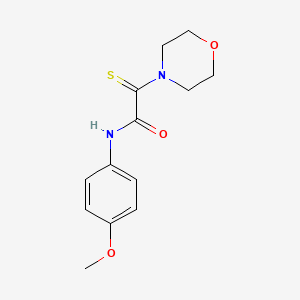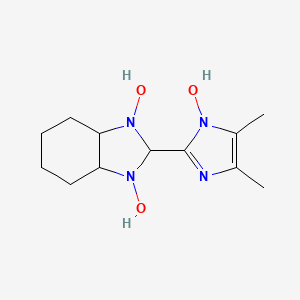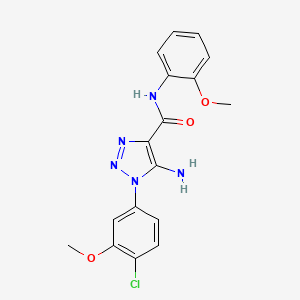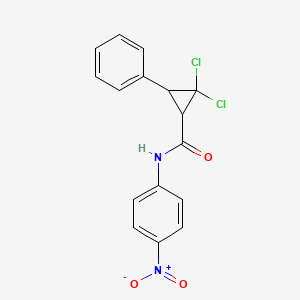
N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide, also known as MTA, is a thiosemicarbazone derivative that has been extensively studied for its potential therapeutic applications. MTA has been found to exhibit various biological activities, including antitumor, antiviral, and antimicrobial properties.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide is not fully understood. However, it has been proposed that N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide exerts its antitumor activity by inhibiting ribonucleotide reductase, an enzyme that is essential for DNA synthesis. N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been found to inhibit the replication of hepatitis C virus by targeting the NS5B polymerase.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has also been found to inhibit the replication of hepatitis C virus by inhibiting the NS5B polymerase. In addition, N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been found to exhibit antimicrobial activity against various bacteria and fungi.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent antitumor, antiviral, and antimicrobial activity. However, N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide also has some limitations for lab experiments. It is highly reactive and unstable in solution, and it can be toxic to cells at high concentrations.
未来方向
There are several future directions for research on N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide. One area of research is the development of N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide derivatives with improved pharmacological properties, such as increased stability and reduced toxicity. Another area of research is the investigation of the mechanism of action of N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide, particularly its antiviral activity against hepatitis C virus and dengue virus. In addition, further studies are needed to investigate the potential of N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide as a therapeutic agent for the treatment of cancer, viral infections, and microbial infections.
Conclusion
In conclusion, N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide, or N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide, is a thiosemicarbazone derivative that exhibits potent antitumor, antiviral, and antimicrobial activity. N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been extensively studied for its potential therapeutic applications, and several future directions for research on N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide have been identified. Further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide and to investigate its potential as a therapeutic agent for the treatment of cancer, viral infections, and microbial infections.
合成方法
The synthesis of N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide involves the reaction of thiosemicarbazide with 4-methoxybenzaldehyde and 4-morpholinecarboxaldehyde in the presence of acetic acid. The resulting product is N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide, which can be purified by recrystallization. The chemical structure of N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide is shown below:
科学研究应用
N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has also been found to exhibit antiviral activity against hepatitis C virus and dengue virus. In addition, N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been found to exhibit antimicrobial activity against various bacteria and fungi.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-morpholin-4-yl-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-17-11-4-2-10(3-5-11)14-12(16)13(19)15-6-8-18-9-7-15/h2-5H,6-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJUVLSZRDAWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5223397.png)


![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5223419.png)


![2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)
![4-[4-(1,3-benzoxazol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5223437.png)
![5-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B5223441.png)
![1,3-bis(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5223448.png)

![2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5223467.png)
![N-(3-methylphenyl)-3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B5223482.png)
![2-{[5-(3-methylphenoxy)pentyl]amino}ethanol](/img/structure/B5223495.png)